hPNMT Inhibitor Hit Identification: Distinct Pharmacophore Match vs. SK&F 29661
In a pharmacophore-based virtual screening campaign, 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid was identified as one of only three validated hPNMT inhibitor hits from 19 candidates, using Map II that was built from the known inhibitor SK&F 29661. The compound satisfied a unique hydrogen bond donor/acceptor/lipophilic feature combination that the other two hit scaffolds (4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid and 1,4-diaminonaphthalene-2,6-disulfonic acid) met through different structural arrangements .
| Evidence Dimension | Pharmacophore map compatibility (Map II: H-bond acceptor, H-bond donor, lipophilic feature, shape constraints) |
|---|---|
| Target Compound Data | Validated as hPNMT inhibitor hit via STD-NMR, fluorescence, and HPLC-based enzymatic activity assay |
| Comparator Or Baseline | SK&F 29661 (reference hPNMT inhibitor) used to construct Map II; two other chemotype hits identified alongside target compound |
| Quantified Difference | Qualitative discrimination: only 3 of 19 screened candidates retained after triage; target compound exhibited a distinct pharmacophore match relative to the comparator's binding model |
| Conditions | Receptor-oriented pharmacophore-based in silico screening followed by STD-NMR, fluorescence, and HPLC enzymatic activity assay |
Why This Matters
For hPNMT-targeted research programs, substituting a generic quinoline carboxylic acid would lose the validated pharmacophore match and the experimentally confirmed binding model that justifies this compound's selection over other screening hits.
- [1] Kang DI, Lee JY, Kim W, et al. Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays. Mol Cells. 2010;29(6):595-602. doi:10.3858/molcells.2010.29.6.595 View Source
